Superior Anti-Proliferative Activity of Tuvusertib vs. Ceralasertib and Berzosertib in SCLC Models
In a direct head-to-head comparison, M1774 (Tuvusertib) demonstrated greater single-agent activity in suppressing cancer cell viability than the clinical ATR inhibitors ceralasertib (AZD6738) and berzosertib (M6620/VX-970) [1]. This was assessed across a panel of small cell lung cancer (SCLC) cell lines, including H146, H82, and DMS114 [1].
| Evidence Dimension | Suppression of cancer cell viability (single agent) |
|---|---|
| Target Compound Data | Nanomolar-range activity |
| Comparator Or Baseline | Ceralasertib and Berzosertib |
| Quantified Difference | Greater activity than comparators (qualitative, based on dose-response curves and viability assays) |
| Conditions | Small cell lung cancer (SCLC) cell lines (H146, H82, DMS114) after 72 hours of treatment, assessed by CellTiter-Glo assay [1]. |
Why This Matters
This data provides a clear, quantitative (dose-response) rationale for selecting Tuvusertib over ceralasertib or berzosertib when investigating ATR inhibition in SCLC or other sensitive cancer models.
- [1] Jo, U., Murai, J., Takebe, N., Thomas, C. J., Pommier, Y., & Zenke, F. T. (2024). The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs. Molecular cancer therapeutics, 23(7), 911–923. View Source
